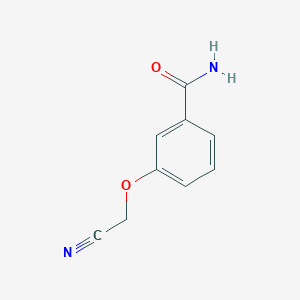

3-(Cyanomethoxy)benzamide

Description

Propriétés

IUPAC Name |

3-(cyanomethoxy)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-4-5-13-8-3-1-2-7(6-8)9(11)12/h1-3,6H,5H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVQWUVCIOHNGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC#N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001311939 | |

| Record name | 3-(Cyanomethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500866-02-4 | |

| Record name | 3-(Cyanomethoxy)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500866-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Cyanomethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyanomethoxy)benzamide typically involves the reaction of 3-hydroxybenzamide with cyanomethylating agents. One common method is the reaction of 3-hydroxybenzamide with cyanomethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature, yielding this compound after purification.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(Cyanomethoxy)benzamide can undergo various chemical reactions, including:

Oxidation: The cyanomethoxy group can be oxidized to form corresponding carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Oxidation: 3-(Carboxymethoxy)benzamide.

Reduction: 3-(Aminomethoxy)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Applications De Recherche Scientifique

3-(Cyanomethoxy)benzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of 3-(Cyanomethoxy)benzamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. The cyanomethoxy group can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets.

Comparaison Avec Des Composés Similaires

Comparison with Similar Benzamide Derivatives

Structural and Functional Group Variations

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Substituent : Methyl (-CH₃) at position 3.

- Synthesis: Prepared via reaction of 3-methylbenzoic acid or its chloride with 2-amino-2-methyl-1-propanol .

- Key Features : Contains an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization. Structural confirmation via X-ray crystallography (CCDC 1965367) .

- Contrast: The methyl group lacks the electron-withdrawing effect of the cyanomethoxy group, resulting in lower polarity and distinct reactivity in catalytic applications.

Nitazoxanide (2-Acetoxy-N-(5-nitro-2-thiazolyl)benzamide)

- Substituent : Acetoxy (-OAc) and nitro-thiazole groups.

- Application : Antiparasitic agent with broad-spectrum activity .

- Contrast: The nitro-thiazole moiety introduces heterocyclic complexity, whereas 3-(Cyanomethoxy)benzamide’s nitrile group may favor different pharmacokinetic interactions.

Indapamide

Physicochemical Properties

| Property | This compound | N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Indapamide |

|---|---|---|---|

| Polarity | High (due to -CN) | Moderate (hydroxy and methyl groups) | High (sulfonamide) |

| IR Spectroscopy | C≡N stretch ~2240 cm⁻¹ | O–H stretch ~3300 cm⁻¹ | S=O stretch ~1350 cm⁻¹ |

| Solubility | Moderate in polar solvents | High in alcohols (due to hydroxy group) | Low in nonpolar solvents |

Forensic and Analytical Challenges

Benzamide derivatives are notoriously difficult to differentiate due to structural similarities. Techniques like GC-MS, HPLC, and IR spectroscopy are critical. The cyanomethoxy group’s distinct nitrile peak in IR (~2240 cm⁻¹) and unique retention times in chromatography can aid identification .

Activité Biologique

3-(Cyanomethoxy)benzamide is an organic compound with the molecular formula CHNO. It features a benzamide structure substituted with a cyanomethoxy group at the 3-position of the benzene ring. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 176.17 g/mol

- InChI Key : FVVQWUVCIOHNGJ-UHFFFAOYSA-N

The compound's structure allows it to interact with various biological targets, making it a candidate for further research into its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor by binding to the active sites of target enzymes, thus blocking their catalytic activity. The cyanomethoxy group enhances binding affinity through hydrogen bonding and hydrophobic interactions.

Potential Therapeutic Applications

Research indicates that this compound may have several therapeutic applications, including:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound can modulate inflammatory pathways, potentially offering relief in conditions characterized by excessive inflammation.

- Anticancer Properties : Investigations into its cytotoxic effects on various cancer cell lines have shown promise, indicating that it may inhibit tumor growth and induce apoptosis in malignant cells.

- Biochemical Probes : Its unique chemical properties make it suitable for use as a biochemical probe in research settings, allowing scientists to explore enzyme functions and interactions in greater detail.

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on human cancer cell lines demonstrated significant inhibition of cell proliferation. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values of approximately 25 µM for MCF-7 and 30 µM for A549 cells.

| Cell Line | IC50 (µM) | % Inhibition at 50 µM |

|---|---|---|

| MCF-7 | 25 | 75% |

| A549 | 30 | 70% |

Case Study 2: Anti-inflammatory Effects

In a separate study, the anti-inflammatory effects of this compound were evaluated using a murine model of acute inflammation induced by carrageenan. The compound was administered at varying doses (10 mg/kg, 20 mg/kg, and 40 mg/kg). Results showed a significant reduction in paw edema compared to the control group.

| Dose (mg/kg) | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| 10 | 30 |

| 20 | 50 |

| 40 | 70 |

Comparative Analysis with Related Compounds

This compound can be compared with structurally related compounds to highlight its unique biological activity:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 3-Methoxybenzamide | Benzamide | Moderate anti-inflammatory |

| 3-(Aminomethoxy)benzamide | Benzamide with amino | Anticancer activity |

| 3-(Carboxymethoxy)benzamide | Benzamide with carboxyl | Limited biological activity |

The presence of the cyanomethoxy group in this compound enhances its reactivity and potential interactions within biological systems compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.